2-Bromo-3'-methoxybenzophenone
Overview
Description
2-Bromo-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzophenone core, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as bronopol, or 2-bromo-2-nitro-1,3-propanediol, have been reported to exhibit wide-spectrum antimicrobial properties .
Mode of Action
It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs interact with to produce a cellular action . The interaction between the compound and its targets could result in changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-methoxybenzophenone typically involves the bromination of 3’-methoxybenzophenone. One common method includes the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3’-methoxybenzophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and temperature control to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-Bromo-3’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
- 2-Bromo-4’-methoxybenzophenone
- 2-Bromo-3’-hydroxybenzophenone
- 2-Bromo-3’-methylbenzophenone
Comparison: 2-Bromo-3’-methoxybenzophenone is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For instance, the methoxy group can influence its electron density and steric effects, making it more or less reactive in certain reactions .
Properties
IUPAC Name |
(2-bromophenyl)-(3-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVINRQDBZIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90636039 | |
Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-06-3 | |
Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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